

# In-Depth Technical Guide: DMT-2'-F-dC(Bz)-CE-Phosphoramidite

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## Compound of Interest

Compound Name: DMT-2'-F-dC(Bz)-CE-  
Phosphoramidite

Cat. No.: B12389774

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N-benzoyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. Its unique 2'-fluoro modification offers enhanced nuclease resistance and binding affinity, making it a valuable component in the development of therapeutic and diagnostic oligonucleotides.

## Core Quantitative Data

The key quantitative specifications for **DMT-2'-F-dC(Bz)-CE-Phosphoramidite** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Molecular Weight	851.91 g/mol	[1]
Molecular Formula	C46H51FN5O8P	[1][2]
Purity (HPLC)	>98.0%	[1]
CAS Number	161442-19-9	[1][2]
Appearance	White to light yellow powder/crystal	[1]
Storage Condition	-20°C	[2]

## Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

**DMT-2'-F-dC(Bz)-CE-Phosphoramidite** is primarily utilized in automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for its incorporation into a growing oligonucleotide chain.

Materials and Reagents:

- **DMT-2'-F-dC(Bz)-CE-Phosphoramidite**
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
- Capping solution (e.g., acetic anhydride and 1-methylimidazole)
- Oxidizing solution (e.g., iodine in THF/water/pyridine)
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
- Acetonitrile (anhydrous, synthesis grade)

## Methodology:

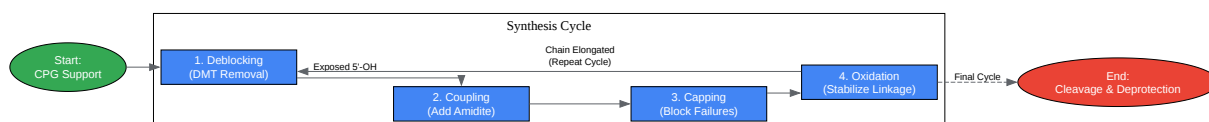
The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

- **Deblocking (Detritylation):** The 5'-DMT protecting group is removed from the nucleotide bound to the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- **Coupling:** The **DMT-2'-F-dC(Bz)-CE-Phosphoramidite**, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of failure sequences (n-1 mers).
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the benzoyl group on the cytidine base and the cyanoethyl group on the phosphate backbone) are removed using a final deprotection step with concentrated ammonium hydroxide. The crude oligonucleotide is then purified, typically by HPLC.

## Visualizing the Synthesis Cycle

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted in the following diagram.



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Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

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## References

- 1. DMT-2'-Fluoro-dC(Bz) Phosphoramidite | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 2. DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 161442-19-9 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
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